2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one
Overview
Description
2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one is a useful research compound. Its molecular formula is C15H12N2O2S and its molecular weight is 284.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antiviral Activities
2-Mercapto-3-(3-methoxy-phenyl)-3h-quinazolin-4-one and its derivatives have been studied for their potential antimicrobial and antiviral properties. For instance, compounds synthesized from 2-mercapto-3-(substitutedmethylamino) quinazolin-4(3H)-ones demonstrated significant antibacterial and antifungal activities, as well as anti-HIV activity against HIV-1 and HIV-2 in MT-4 cells (Alagarsamy et al., 2004). Additionally, new substituted 2-mercaptoquinazoline analogs were prepared and screened for antimicrobial activity, with some showing a broad spectrum of effectiveness (El-Azab, 2007).
Antioxidant Properties
Research has been conducted on the antioxidant properties of quinazolin-4(3H)-ones. In a study, two series of 2-substituted quinazolin-4(3H)-ones were synthesized and evaluated for their antioxidant activity using various methods, revealing that the presence of hydroxyl and methoxy substituents enhances antioxidant activity (Mravljak et al., 2021).
Anti-Inflammatory and Analgesic Properties
The compound has been investigated for its potential analgesic and anti-inflammatory properties. Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones synthesized from 2-hydrazino-3-(3-methoxyphenyl)-quinazolin-4(3H)-one were found to have significant analgesic and anti-inflammatory activity, with some compounds showing moderate potency compared to standard drugs (Alagarsamy et al., 2011).
Anticancer Potential
2-Mercaptoquinazoline derivatives have been explored for their potential anticancer properties.
Several studies have synthesized and screened 2-substituted mercaptoquinazoline analogs for in vitro antitumor activity, identifying compounds with significant anticancer effects (Khalil et al., 2003). Furthermore, a series of 2-mercapto-quinazolin-4-one analogs were evaluated for DHFR inhibition and antitumor activity, with some showing considerable potency against various cancer cell lines (El-Gazzar et al., 2017).
Chemical Synthesis and Green Chemistry
Efforts have been made to develop green synthetic procedures for compounds like 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one. One study reported a two-step synthesis using green chemistry approaches, including deep eutectic solvents (DES) and microwave-induced synthesis, achieving a 59% yield (Molnar et al., 2022).
Mechanism of Action
Target of Action
Quinazolinones, the class of compounds to which it belongs, have been shown to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that quinazolinones can act as enzyme inhibitors, receptor antagonists, or ion channel modulators . The specific interactions and resulting changes would depend on the particular target.
Biochemical Pathways
Given the broad range of biological activities exhibited by quinazolinones, it is likely that multiple pathways could be affected .
Result of Action
Quinazolinones have been shown to exhibit a range of biological activities, including antibacterial, antiviral, anticancer, enzyme inhibitory, and anti-hiv effects .
Biochemical Analysis
Biochemical Properties
2-Mercapto-3-(3-methoxy-phenyl)-3H-quinazolin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical landscape of the cell . The compound’s interaction with biomolecules often involves the formation of covalent bonds, particularly through its mercapto group, which can form disulfide bonds with cysteine residues in proteins .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade under others, leading to a loss of activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it can affect the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway . These interactions can result in significant changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution within the cell . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects . The localization and accumulation of the compound are influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be found in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c1-19-11-6-4-5-10(9-11)17-14(18)12-7-2-3-8-13(12)16-15(17)20/h2-9H,1H3,(H,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPCTQOUIEHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351740 | |
Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-19-3 | |
Record name | 56671-19-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(3-Methoxyphenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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